molecular formula C10H6FNO2 B6283757 5-fluoroquinoline-6-carboxylic acid CAS No. 1061650-22-3

5-fluoroquinoline-6-carboxylic acid

Cat. No.: B6283757
CAS No.: 1061650-22-3
M. Wt: 191.16 g/mol
InChI Key: XWVJKZUJSDXPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoroquinoline-6-carboxylic acid is an organic compound with the molecular weight of 191.16 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of fluoroquinolones, including this compound, involves structural modifications by incorporating substituents into various positions or by means of annelation . A number of 6-fluoroquinoline- and 6-fluoronaphthyridine-3-carboxylic acids have been synthesized .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Mechanism of Action

Fluoroquinolones, the class of compounds to which 5-fluoroquinoline-6-carboxylic acid belongs, are the only direct inhibitors of DNA synthesis. They bind to the enzyme-DNA complex, stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, and block the progress of the replication fork .

Safety and Hazards

The safety information for 5-fluoroquinoline-6-carboxylic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .

Future Directions

The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions, including the C-6 position in 5-fluoroquinoline-6-carboxylic acid, has resulted in a remarkable improvement of antimicrobial properties and opened new prospects in clinical treatment of infections . Future research may focus on further structural modifications to improve the properties and effectiveness of these compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoroquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluorobenzoic acid", "ethyl cyanoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "nitric acid", "sodium bicarbonate", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Ethyl 2-chloro-5-fluorobenzoate is prepared by reacting 2-chloro-5-fluorobenzoic acid with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 2: Ethyl 2-chloro-5-fluorobenzoate is then hydrolyzed with sulfuric acid to yield 2-chloro-5-fluorobenzoic acid.", "Step 3: 2-Chloro-5-fluorobenzoic acid is diazotized with sodium nitrite and copper(I) chloride in the presence of sodium hydroxide and water to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with ethyl cyanoacetate to form the corresponding azo compound.", "Step 5: The azo compound is oxidized with nitric acid to yield 5-fluoroquinoline-6-carboxylic acid.", "Step 6: The final product is purified by treatment with sodium bicarbonate and recrystallization from acetic anhydride and acetic acid." ] }

CAS No.

1061650-22-3

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-fluoroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14)

InChI Key

XWVJKZUJSDXPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)C(=O)O)N=C1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.